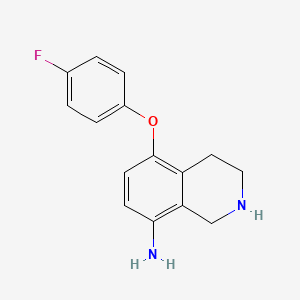

5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine

Description

5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine (CAS: 1401665-44-8) is a tetrahydroisoquinoline derivative featuring a 4-fluorophenoxy substituent at position 5 and an amine group at position 8. Its molecular weight is 258.30 g/mol, and it is synthesized via fluorine–amine exchange reactions starting from 8-fluoro-3,4-dihydroisoquinoline intermediates .

Properties

IUPAC Name |

5-(4-fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O/c16-10-1-3-11(4-2-10)19-15-6-5-14(17)13-9-18-8-7-12(13)15/h1-6,18H,7-9,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLSIUWJHQLSFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C(C=CC(=C21)OC3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its tetrahydroisoquinoline structure with a fluorophenoxy substituent, has been studied for its potential therapeutic applications, particularly in oncology and as an antimicrobial agent.

- Chemical Formula : C15H15FN2O

- CAS Number : 2060029-30-1

- Molecular Weight : 258.29 g/mol

- IUPAC Name : 5-(4-fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine

Biological Activity

The biological activity of 5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine has been evaluated through various studies focusing on its anti-proliferative and antimicrobial properties.

Anti-Proliferative Activity

Research indicates that compounds related to this structure exhibit potent anti-proliferative activity against several cancer cell lines. For instance:

- Cell Lines Tested : HepG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT-116 (colorectal cancer).

- Assay Method : The 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay was employed to assess cell viability.

The findings suggest that the anti-proliferative activity is influenced by the nature of the substituents on the core structure. For example, compounds with halogenated phenyl groups showed varying degrees of potency against these cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine | HepG-2 | <25 |

| 5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine | MCF-7 | <25 |

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various bacterial strains:

- Tested Strains : Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

Results indicate that the compound exhibits significant antibacterial activity with minimal effectiveness against fungal strains.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Fungal Strains | Inactive |

The mechanism by which 5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that this compound may act as an enzyme inhibitor or modulate signaling pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anti-Cancer Research : A study published in MDPI evaluated various derivatives of tetrahydroisoquinoline for their anti-cancer properties. The results indicated that modifications in the phenyl substituents significantly impacted the efficacy against cancer cell lines .

- Antibacterial Studies : Research conducted on related compounds demonstrated their effectiveness against common bacterial pathogens, suggesting a potential role in developing new antibiotics .

- Structural Insights : Detailed crystallographic studies have provided insights into the binding modes of these compounds with their targets, aiding in rational drug design .

Scientific Research Applications

Scientific Research Applications

-

Pharmacological Research

- The compound has been studied for its antitumor properties. Research indicates that tetrahydroisoquinoline derivatives can inhibit cancer cell growth by targeting specific pathways involved in cell proliferation and survival. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines.

-

Neuropharmacology

- It exhibits potential as a neuroprotective agent , potentially mitigating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress within neuronal cells.

-

Enzyme Inhibition

- The compound acts as an inhibitor for certain enzymes, making it valuable in drug development targeting metabolic pathways. For example, it has been investigated for its effects on kinases involved in cellular signaling pathways that regulate metabolism and cell division.

-

Synthetic Chemistry

- As a versatile building block in organic synthesis, it serves as an intermediate for synthesizing more complex molecules. This application is crucial in developing new pharmaceuticals and agrochemicals.

-

Material Science

- The unique structure of 5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine allows it to be explored in the field of material science for creating novel materials with specific electronic or optical properties.

Data Table: Summary of Applications

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that derivatives of tetrahydroisoquinoline, including 5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine, exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Properties

Research conducted on animal models indicated that administration of this compound resulted in reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease. The study highlighted its potential as a therapeutic agent for neurodegenerative disorders.

Case Study 3: Enzyme Targeting

In vitro assays showed that 5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine effectively inhibited specific kinases involved in cancer progression. This inhibition led to decreased proliferation rates in treated cell lines compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type

The pharmacological and physicochemical properties of tetrahydroisoquinolines are highly sensitive to substituent positions and types. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Substituents (Position) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine | 1401665-44-8 | 4-Fluorophenoxy (5), NH₂ (8) | 258.30 | High lipophilicity; CNS drug candidate |

| 8-Nitro-1,2,3,4-tetrahydroisoquinoline HCl | 174648-95-4 | NO₂ (8) | 213.64 | Nitro group enhances reactivity |

| 1,2,3,4-Tetrahydroisoquinolin-7-amine HCl | 175871-45-1 | NH₂ (7) | 186.67 | Amine at position 7; reduced CNS activity |

| 5-(3-Fluorophenoxy)isoquinolin-8-amine | - | 3-Fluorophenoxy (5), NH₂ (8) | ~258.30 (estimated) | Aromatic ring; lower metabolic stability |

| 5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-amine | 2059971-11-6 | Dimethoxy (5,6), Dimethyl (2,3) | 256.32 | Increased steric bulk; altered selectivity |

Key Observations:

- Substituent Position : The amine group at position 8 (as in the target compound) is critical for hydrogen-bonding interactions in biological systems, whereas analogues with amines at positions 5 or 7 show reduced CNS activity .

- Fluorophenoxy vs.

- Ring Saturation: The tetrahydroisoquinoline core in the target compound confers conformational flexibility, unlike the fully aromatic 5-(3-fluorophenoxy)isoquinolin-8-amine, which may exhibit reduced metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.